Product packaging for Calcium lactobionate hydrate(Cat. No.:)

Calcium lactobionate hydrate

Cat. No.: B8006933
M. Wt: 772.7 g/mol
InChI Key: LIUNXXYNUIALAY-BSLBODANSA-L
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Description

Contextual Overview of Lactobionates in Chemical Sciences

Lactobionates are the salts and esters of lactobionic acid. wikipedia.orgnih.gov Lactobionic acid, chemically known as 4-O-β-galactopyranosyl-D-gluconic acid, is a disaccharide formed from the oxidation of lactose (B1674315). atamanchemicals.comfoodresearchjournal.com In this process, the aldehyde group of the glucose moiety in lactose is oxidized to a carboxylic acid group, while the galactose unit remains unchanged. foodresearchjournal.com This structure, featuring a polyhydroxy acid (gluconic acid) linked to a monosaccharide (galactose), imparts several key properties to lactobionic acid and its derivatives. atamanchemicals.com

The presence of multiple hydroxyl groups and a carboxylic acid function allows lactobionic acid to readily form salts with various mineral cations, including calcium, potassium, sodium, and zinc. wikipedia.orgatamanchemicals.comglobalcalcium.com These salts, the lactobionates, often exhibit high water solubility and stability. chemimpex.comatamanchemicals.com From a chemical standpoint, lactobionates are recognized for their chelating ability, meaning they can bind to metal ions. ndpublisher.inannualreviews.org This property is particularly relevant in various chemical and biological systems. The general class of lactobionates serves as a versatile platform in chemical sciences, with applications ranging from food additives to components in complex pharmaceutical formulations. atamanchemicals.commasterchem.ee

Rationale for Academic Research Focus on Calcium Lactobionate (B10762962) Hydrate (B1144303)

The academic and industrial research focus on calcium lactobionate hydrate stems from a combination of its specific chemical attributes and its wide-ranging applicability. As a hydrated calcium salt of lactobionic acid, this compound is a white to off-white crystalline powder with notable solubility in water and insolubility in alcohol and ether. chemimpex.comchemicalbook.com

Key areas of research interest include:

Pharmaceutical Formulations: this compound serves as a stabilizing agent in various drug formulations. chemimpex.com Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients is a critical area of study for improving medication delivery and efficacy. chemimpex.comfengchengroup.com It is also utilized in the preparation of parenteral solutions. fengchengroup.com

Food Industry: In the food sector, it is employed as a firming agent and stabilizer. atamanchemicals.comglobalcalcium.com Research often focuses on its ability to improve texture and moisture retention, particularly in products like dairy and dry pudding mixes. chemimpex.comatamanchemicals.com

Organ Preservation: A significant area of research has been its use in organ preservation solutions, most notably the University of Wisconsin (UW) solution. atamanchemicals.comannualreviews.org The rationale is that lactobionate, as an impermeant anion, helps to prevent cell swelling during cold storage. annualreviews.org Furthermore, its capacity to chelate calcium and iron is believed to reduce cellular injury during preservation and reperfusion. annualreviews.orgoatext.com

The compound's biocompatibility and biodegradability further enhance its appeal for these applications. ndpublisher.in

Historical Development of Lactobionate Research

The study of lactobionates began with the initial synthesis of lactobionic acid. Fischer and Meyer first prepared lactobionic acid through the oxidation of lactose with bromine. nist.gov Early work focused on the basic chemistry and the challenge of obtaining crystalline forms of its salts. For instance, early attempts to crystallize calcium lactobionate resulted in amorphous precipitates. nist.gov

A significant advancement came with the development of electrolytic oxidation processes. In 1934, Isbell reported the electrochemical oxidation of lactose in the presence of bromine and calcium carbonate to produce calcium lactobionate. foodresearchjournal.comcaldic.com This method laid the groundwork for more efficient production. foodresearchjournal.com Further research led to the preparation of a crystalline double salt, calcium lactobionate-calcium bromide, which was found to be more stable and easier to purify. google.comresearchgate.net

The development of the University of Wisconsin (UW) solution for organ preservation in the latter half of the 20th century marked a pivotal moment for lactobionate research. annualreviews.orgoatext.com The inclusion of lactobionate as a key component to prevent cell swelling and reduce ischemic injury propelled further investigation into its biochemical and biophysical properties. annualreviews.orgtaylorandfrancis.com More recent research has explored biocatalytic methods for lactobionic acid production using enzymes or microorganisms, reflecting a broader trend towards more sustainable and "green" chemical manufacturing processes. ndpublisher.infoodresearchjournal.com The market for lactobionic acid and its salts has grown, driven by its expanding applications in the food, pharmaceutical, and cosmetic industries. collectionscanada.gc.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44CaO25 B8006933 Calcium lactobionate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22O12.Ca.H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h2*3-10,12-20H,1-2H2,(H,21,22);;1H2/q;;+2;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;/m11../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNXXYNUIALAY-BSLBODANSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44CaO25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-51-4, 110638-68-1
Record name Calcium bis(4-O-(β-D-galactosyl)-D-gluconate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Process Optimization

Electrochemical Synthesis Pathways

Electrochemical methods provide a direct route to convert lactose (B1674315) into lactobionic acid, which is subsequently neutralized to form calcium lactobionate (B10762962). This approach involves the oxidation of the aldehyde group of the glucose moiety in lactose at an electrode surface.

Historically, the electrolytic oxidation of lactose for producing calcium lactobionate was established using graphite (B72142) electrodes in the presence of a bromide and calcium carbonate. caldic.comcollectionscanada.gc.ca The calcium carbonate serves to maintain a neutral or slightly alkaline pH by neutralizing the produced lactobionic acid. google.com The process involves passing a direct current through the lactose solution, leading to the formation of calcium lactobionate. google.com The final product can be isolated from the electrolyte solution, often as a double salt with calcium bromide, which can then be purified. google.comresearchgate.net

The efficiency and selectivity of the electrochemical synthesis of calcium lactobionate are highly dependent on the choice of catalyst and the prevailing reaction conditions.

Catalysts:

Halogens: Bromine and iodine have been historically used as effective catalysts in the electrolytic oxidation of lactose. caldic.comcollectionscanada.gc.ca They act as redox mediators, facilitating the oxidation process and leading to high yields of lactobionic acid, with reports of up to 98%. caldic.com

Noble Metals: Gold has been identified as a superior catalyst for the electrochemical oxidation of sugars, including lactose. caldic.com Gold nanoparticles supported on various materials have demonstrated high activity and selectivity for lactobionic acid production. collectionscanada.gc.caresearchgate.net Bimetallic catalysts, such as Palladium-Bismuth (Pd-Bi) supported on mesoporous silica (SBA-15), have also shown high conversion rates (96%) and 100% selectivity towards lactobionic acid under optimized conditions. acs.org

Reaction Conditions:

pH: Maintaining the pH of the electrolyte solution is crucial for high yield and purity. An alkaline medium, typically with a pH between 8.0 and 9.0, is favored to promote the selective formation of lactobionic acid and minimize side reactions like the isomerization of lactose to lactulose. caldic.com Alkaline substances such as calcium carbonate or an alkaline solution are used to maintain the desired pH. caldic.comgoogle.com

Temperature: The reaction is generally conducted at mild temperatures, in the range of 50-70°C, when using chemical catalysts. caldic.com For electrolytic processes, maintaining a temperature at or below 25°C is desirable to prevent hydrolysis of lactose and lactobionic acid and to control foaming. google.com

Current Density: The current density applied to the electrolytic cell can be varied over a wide range without significantly impacting the efficiency of the oxidation process. researchgate.net

ParameterOptimal Condition/CatalystEffect on Yield and Purity
Catalyst Gold nanoparticles, Pd-Bi/SBA-15, Bromine, IodineHigh selectivity and conversion rates towards lactobionic acid. caldic.comcollectionscanada.gc.caacs.org
pH 8.0 - 9.0 (alkaline)Minimizes isomerization of lactose to lactulose, enhancing purity. caldic.com
Temperature 50-70°C (catalytic), ≤ 25°C (electrolytic)Prevents degradation of reactants and products. caldic.comgoogle.com
Electrode Material Graphite, GoldGold electrodes show high catalytic activity for sugar oxidation. caldic.com

Efforts to improve the electrochemical synthesis of calcium lactobionate have focused on enhancing efficiency and enabling continuous production. One significant improvement involves conducting the electrolytic oxidation in an aqueous solution saturated with lactose, containing an excess of undissolved lactose. google.com As the dissolved lactose is converted to the highly soluble calcium lactobionate, more of the undissolved lactose goes into solution, allowing the reaction to proceed until all the lactose is consumed. google.com This approach eliminates the need for a concentration step and leads to a more efficient oxidation process. google.com

For continuous production, the mother liquor from the crystallization of the calcium lactobionate-calcium bromide double salt can be returned to the electrolytic cell. google.com This allows for the reuse of the bromide catalyst in subsequent batches. Furthermore, downstream processing using ion exchange resins can be employed to separate the lactobionic acid from the crude electrolysis reaction mixture, which can then be neutralized to form calcium lactobionate. google.com The integration of bipolar membrane electrodialysis has also been investigated for the production of lactobionic acid from a sodium lactobionate solution obtained through catalytic oxidation. researchgate.net

Biocatalytic Production Routes

Biocatalytic methods utilize enzymes or whole microorganisms to catalyze the oxidation of lactose to lactobionic acid. These "green" methods are known for their high selectivity and operation under mild conditions. caldic.com

The general mechanism for the enzymatic conversion of lactose to lactobionic acid involves a two-step process. caldic.com First, the lactose is oxidized to lactobiono-δ-lactone by an appropriate oxidase enzyme. This intermediate, lactobiono-δ-lactone, then spontaneously or enzymatically hydrolyzes to lactobionic acid. caldic.comoup.com The reaction is typically carried out at temperatures between 25°C and 50°C, and the pH is maintained at a constant level through the addition of a base, such as calcium hydroxide or calcium carbonate, to directly produce the corresponding lactobionate salt. caldic.com

Various microorganisms have been identified that can perform this conversion, including species of Pseudomonas, Zymomonas mobilis, and fungi like Paraconiothyrium sp. caldic.comcollectionscanada.gc.caresearchgate.net Cheese whey, a byproduct of the dairy industry rich in lactose, can serve as an inexpensive substrate for this bioconversion process. caldic.comcaldic.com

Several enzyme systems have been effectively employed for the production of lactobionic acid from lactose.

Glucose-Fructose Oxidoreductase (GFOR) and Gluconolactonase (GL): The GFOR/GL enzyme system from the bacterium Zymomonas mobilis is a well-studied pathway for lactobionic acid production. nih.govresearchgate.net GFOR is a periplasmic enzyme that catalyzes the oxidation of the glucose moiety of lactose to lactobiono-δ-lactone. sigmaaldrich.comresearchgate.net This reaction follows a ping-pong mechanism. researchgate.netup.pt The lactone is then hydrolyzed to lactobionic acid by the enzyme gluconolactonase (GL). researchgate.netmdpi.com This enzymatic process has been shown to be highly selective. researchgate.net Recombinant E. coli overexpressing the GFOR gene from Z. mobilis have demonstrated a 2.6-fold higher production of lactobionic acid compared to the native Z. mobilis strain. nih.govnih.gov

Other Enzyme Systems:

Cellobiose (B7769950) Dehydrogenase (CDH): This extracellular enzyme, produced by various fungi, efficiently oxidizes lactose at the C-1 position of the glucose unit to lactobionolactone, which then hydrolyzes to lactobionic acid. oup.comresearchgate.net CDH can be used in a bi-enzymatic system with laccase, which regenerates a redox mediator to sustain the catalytic activity of CDH. tandfonline.comresearchgate.net

Pyranose Dehydrogenase (PDH): PDH from certain fungi, like Agaricus campestris, can oxidize lactose almost exclusively at the C-1 position to yield lactobionic acid. nih.govnih.gov

Carbohydrate Oxidases: Various carbohydrate oxidases, including those from Microdochium nivale and Paraconiothyrium sp., can convert lactose to lactobionic acid. researchgate.netcaldic.com The use of catalase in conjunction with these oxidases can be beneficial, as it decomposes the hydrogen peroxide byproduct, thereby reducing enzyme inactivation and decreasing the need for external oxygen supply. researchgate.netgoogle.com

Enzyme SystemSource OrganismMechanismKey Features
GFOR/GL Zymomonas mobilisTwo-step oxidation and hydrolysisHigh selectivity; can be enhanced through recombinant expression. nih.govresearchgate.netresearchgate.net
Cellobiose Dehydrogenase (CDH) Fungi (e.g., Phanerochaete chrysosporium)Direct oxidation of lactose to lactobionolactoneOften used with laccase for redox mediator regeneration. researchgate.nettandfonline.comresearchgate.net
Pyranose Dehydrogenase (PDH) Fungi (e.g., Agaricus campestris)C-1 oxidation of lactoseHigh regioselectivity for lactobionic acid production. nih.govnih.gov
Carbohydrate Oxidase Fungi (e.g., Paraconiothyrium sp.)Oxidation of lactose with O2 as electron acceptorCan be paired with catalase to improve efficiency. researchgate.netgoogle.com

Enzymatic Conversion Mechanisms from Lactose

Reaction Kinetics and Substrate Specificity in Bioconversion

The enzymatic conversion of lactose to lactobionic acid is the foundational step in the bioproduction of calcium lactobionate. This process is typically mediated by oxidoreductase enzymes, such as glucose-fructose oxidoreductase (GFOR) and gluconolactonase (GL) found in microorganisms like Zymomonas mobilis, or lactose dehydrogenase from Pseudomonas taetrolens. scielo.brnih.gov The reaction mechanism involves the oxidation of the aldehyde group on the glucose moiety of lactose to a carboxyl group, forming lactobiono-δ-lactone as an intermediate, which is then hydrolyzed to lactobionic acid. ndpublisher.in

ParameterValue/ObservationMicroorganism/Enzyme SystemReference
Optimal pH 6.0 - 6.5Pseudomonas taetrolens joaat.comresearchgate.net
Optimal Temperature 30°CPseudomonas taetrolens nih.gov
Substrate Inhibition Observed at high lactose concentrations (>150 g/L)Bacillus spp. E ekb.eg
Enzyme Affinity Lower for lactose compared to glucose, maltose, galactoseGFOR/GL system (Zymomonas mobilis) scielo.br

Microbial Fermentation Strategies for Calcium Lactobionate Synthesis

Microbial fermentation is a prominent method for producing lactobionic acid, which is then neutralized to form calcium lactobionate. This approach offers high yields and specificity under controlled conditions.

Several microorganisms have been identified for their ability to efficiently convert lactose to lactobionic acid. Among the most studied are Zymomonas mobilis and Pseudomonas taetrolens. scielo.brnih.gov Z. mobilis, a facultatively anaerobic bacterium, possesses an intracellular glucose-fructose oxidoreductase (GFOR) enzyme system that can be utilized for this conversion. scielo.brresearchgate.net To enhance productivity, cells are often immobilized in matrices like calcium alginate, which allows for easier separation from the product and reuse of the biocatalyst. scielo.br

Pseudomonas taetrolens is another highly effective bacterium for lactobionic acid production. nih.govresearchgate.net Strains of P. taetrolens have demonstrated the ability to achieve high titers of lactobionic acid, particularly when using whey, a lactose-rich byproduct of the dairy industry, as a substrate. nih.govresearchgate.net Optimization of these strains involves selecting for high-productivity variants and adapting them to specific fermentation conditions. For example, a study identified Enterobacter cloacae KRICT-1 as a novel strain capable of producing lactobionic acid at a titer and yield comparable to P. taetrolens but at a higher temperature (35°C), which could be advantageous in industrial settings. acs.org

MicroorganismKey Enzyme SystemTypical SubstrateNoteworthy CharacteristicsReference
Zymomonas mobilis Glucose-fructose oxidoreductase (GFOR)/Gluconolactonase (GL)Lactose, Fructose (B13574)Cells are often immobilized; reaction requires pH control. scielo.brresearchgate.net scielo.br
Pseudomonas taetrolens Lactose dehydrogenaseLactose (often from whey)High yields; can utilize dairy byproducts. nih.govresearchgate.net nih.govresearchgate.net
Enterobacter cloacae KRICT-1 Not specifiedLactoseHigh productivity at a higher temperature (35°C). acs.org acs.org

The design of the bioreactor and precise control over process parameters are critical for maximizing the yield and productivity of calcium lactobionate. microbenotes.comopenaccessjournals.com Bioreactors for this process are typically stirred-tank reactors equipped with systems for monitoring and controlling key parameters. biotechjournal.in

pH: The enzymatic oxidation of lactose to lactobionic acid results in a decrease in pH. To maintain optimal enzyme activity and cell viability, the pH must be controlled, typically in a slightly acidic to neutral range (e.g., 6.4-6.5). scielo.brresearchgate.net This is achieved by the automated addition of a base. To produce calcium lactobionate directly, calcium hydroxide [Ca(OH)₂] powder is added to neutralize the forming lactobionic acid. scielo.br

Temperature: The optimal temperature for fermentation depends on the microbial strain being used. For instance, Pseudomonas taetrolens fermentations are typically run at 30°C, while some strains of Zymomonas mobilis might have different optima. nih.govmdpi.com Maintaining a constant temperature is crucial for consistent enzyme activity.

Inoculum Concentration: The concentration of the microbial inoculum can significantly impact the fermentation time and final product concentration. Studies with P. taetrolens have shown that a higher inoculum concentration can lead to a more rapid conversion of lactose to lactobionic acid. nih.gov Fed-batch strategies, where the inoculum is added multiple times, have also been shown to achieve complete lactose conversion. researchgate.netbohrium.com

ParameterOptimal Range/StrategyRationaleReferences
pH 6.4 - 6.5Maintain optimal enzyme activity and cell viability. scielo.brresearchgate.net
Temperature 30°C (for P. taetrolens)Ensure maximal enzymatic conversion rate. nih.gov
Inoculum Concentration High initial concentration or repeated additions (fed-batch)Accelerate the conversion process and achieve complete substrate utilization. nih.govresearchgate.net
Aeration 1.5 Lpm (example)Provide sufficient oxygen for the oxidative bioconversion. researchgate.netbohrium.com
Agitation 350 rpm (example)Ensure homogeneity of the culture medium and enhance mass transfer. researchgate.netbohrium.com

Downstream Processing and Purification Methodologies for Bioproduced Calcium Lactobionate Salts

Following the bioconversion process, the fermentation broth contains the calcium lactobionate salt, along with residual substrates, microbial biomass, and other metabolites. A multi-step downstream process is required to purify the product. nih.gov

The initial step is typically the removal of microbial cells and other insoluble materials. This can be achieved through centrifugation followed by microfiltration. mdpi.com Microfiltration is particularly effective in ensuring the complete removal of biomass. mdpi.com

Subsequent purification often involves precipitation with a solvent in which calcium lactobionate is insoluble, such as ethanol (B145695). scielo.br The addition of a hydroalcoholic solution (e.g., 75% v/v ethanol) to the clarified broth causes the calcium lactobionate to precipitate. scielo.br The precipitate can then be collected, redissolved in water, and further purified if necessary. This method has been shown to achieve purity levels of approximately 95%. scielo.brresearchgate.net Other techniques like treatment with activated carbon can be used to remove colored impurities, and ion-exchange chromatography can be employed for more rigorous purification. mdpi.comresearchgate.net

Crystallization and Isolation Techniques for Calcium Lactobionate Hydrate (B1144303)

The final step in the production process is the crystallization of the purified calcium lactobionate to obtain a stable, solid product.

Strategies for Crystalline Form Isolation

Obtaining a crystalline form of calcium lactobionate was historically challenging, with early methods often yielding an amorphous product. google.com However, specific strategies have been developed to induce crystallization.

A common method involves concentrating an aqueous solution of pure calcium lactobionate to a thick syrup, typically around 75% dry substance. google.com Crystallization is then induced by "seeding" this supersaturated solution with pre-existing crystals of calcium lactobionate. google.com Vigorous stirring during this process can aid in the formation of more easily handleable crystals, as the salt has a tendency to form fine, hair-like needles that can trap mother liquor and create gelatinous masses. google.comresearchgate.net

The salt can be crystallized from an aqueous solution or an aqueous alcohol mixture. google.com Another approach involves the use of a double salt intermediate, such as calcium lactobionate-calcium bromide. researchgate.netgoogle.com This crystalline double salt can be more readily isolated and purified. The calcium bromide can then be removed by reacting the double salt with lime (calcium hydroxide) to precipitate a basic calcium lactobionate, which is subsequently carbonated to yield the normal, pure calcium lactobionate solution ready for the final crystallization step. google.com

TechniqueDescriptionPurposeReference
Evaporative Crystallization Concentrating the aqueous solution to a thick syrup (e.g., 75% solids).To create a supersaturated solution necessary for crystallization. google.com
Seeding Introducing existing crystals of calcium lactobionate into the supersaturated solution.To induce nucleation and control crystal growth. google.com
Solvent Modification Crystallization from an aqueous alcohol solution.To alter the solubility and promote crystallization. google.com
Intermediate Salt Formation Isolating the product as a crystalline double salt (e.g., calcium lactobionate-calcium bromide).To facilitate easier purification and initial crystallization from the crude reaction mixture. researchgate.netgoogle.com

Role of Intermediate Salts in Purification and Crystallization Processes

The purification of calcium lactobionate from crude reaction mixtures presents significant challenges. Direct crystallization is often hindered by the tendency of calcium lactobionate to form fine, hair-like crystals that create gelatinous mixtures with the mother liquor, making the separation of a pure substance difficult researchgate.netsemanticscholar.org. To overcome these issues, synthetic methodologies frequently employ the formation of intermediate salts, which can be more easily separated and purified before being converted into the final normal calcium lactobionate product. The two primary types of intermediate salts used for this purpose are basic calcium lactobionate and crystalline double salts with calcium halides.

Basic Calcium Lactobionate as a Purification Intermediate

One established method for purifying lactobionic acid is its separation as a basic calcium salt google.comscispace.com. This process leverages the differential solubility of the basic salt compared to the normal salt and various impurities present in the synthesis solution.

The process involves treating the crude calcium lactobionate solution, resulting from the oxidation of lactose, with an excess of lime (hydrated lime). This reaction causes the precipitation of a "difficultly soluble" basic calcium lactobionate google.com. The low solubility of this intermediate is the key to the purification process; it allows for its separation from soluble impurities, such as unoxidized sugars and inorganic salts (e.g., bromides from the oxidation step), which remain in the mother liquor google.com. The precipitated basic salt is then collected by filtration and washed thoroughly.

Following its isolation, the purified basic salt is converted back to the desired normal calcium lactobionate. This is achieved by suspending the basic salt in water and treating it with carbon dioxide in a process known as carbonation. The carbon dioxide reacts with the excess lime in the basic salt to form insoluble calcium carbonate, while regenerating the soluble normal calcium lactobionate google.com. A final filtration step removes the calcium carbonate, yielding a purified solution of calcium lactobionate, which can then be concentrated to induce crystallization google.com.

While effective, a notable drawback of this method is that the highly alkaline conditions created by the lime can cause the degradation of any unoxidized lactose remaining in the mixture. This is particularly problematic for developing efficient, continuous manufacturing processes researchgate.netscispace.com.

Interactive Data Table 1: Purification via Basic Calcium Lactobionate Use the filter options to view specific stages of the process.

StepKey Reagent(s)Chemical TransformationPurpose
Precipitation Lime (Hydrated Lime)Normal Calcium Lactobionate → Basic Calcium Lactobionate (precipitate)To isolate lactobionate from soluble impurities.
Separation Filtration/WashingPhysical separation of solid from liquid.Removal of mother liquor containing impurities.
Conversion Carbon Dioxide (CO₂)Basic Calcium Lactobionate + CO₂ → Normal Calcium Lactobionate (soluble) + Calcium Carbonate (precipitate)To regenerate the desired normal salt in a purified state.
Final Filtration FiltrationPhysical separation of solid from liquid.To remove the insoluble calcium carbonate byproduct.

Calcium Halide Double Salts in Purification

An alternative and often preferred method involves the use of crystalline double salts, most notably calcium lactobionate-calcium bromide and calcium lactobionate-calcium chloride google.comgoogle.com. These intermediate salts exhibit favorable crystallization properties, allowing for direct separation from the reaction solution.

This process is particularly well-suited for syntheses involving the electrolytic oxidation of lactose in the presence of a calcium halide catalyst, such as calcium bromide google.comgoogle.com. In this setup, the oxidation of lactose in the presence of calcium carbonate and calcium bromide results in a solution containing both calcium lactobionate and calcium bromide in approximately equimolecular amounts. From this solution, a well-defined crystalline double salt, calcium lactobionate-calcium bromide, can be directly crystallized and separated in good yield google.com.

Interactive Data Table 2: Purification via Calcium Halide Double Salts Use the filter options to compare different double salts.

Intermediate SaltTypical Formation ProcessKey Advantage
Calcium Lactobionate-Calcium Bromide Electrolytic oxidation of lactose in the presence of calcium bromide and calcium carbonate google.comgoogle.com.Allows for direct crystallization from the reaction mixture; avoids degradation of unoxidized sugar by preventing highly alkaline conditions researchgate.net.
Calcium Lactobionate-Calcium Chloride Formed from solutions containing both calcium lactobionate and calcium chloride google.comscispace.com.Serves as a crystalline intermediate that can be purified and subsequently converted to the normal salt scispace.com.

Solid State Chemistry and Crystallography of Calcium Lactobionate Hydrate

Polymorphism and Hydrate (B1144303) Forms of Calcium Lactobionate (B10762962)

Calcium lactobionate exists in several solid-state forms, including crystalline anhydrous and hydrated structures, as well as amorphous states. The specific form obtained is highly dependent on the method of preparation, such as crystallization from a solution or spray-drying.

Identification of Crystalline Anhydrous and Hydrated Forms (e.g., Pentahydrate, Dihydrate, Monohydrate)

Research has identified multiple crystalline forms of calcium lactobionate, differing in their degree of hydration. The pentahydrate (Ca(C₁₂H₂₁O₁₂)₂·5H₂O) is a well-documented form, crystallizing as hair-like needles often found in brush-like clusters. drugfuture.com An anhydrous crystalline form has also been described, appearing as slender needles when crystallized from small amounts of anhydrous ethanol (B145695). drugfuture.com

In addition to the pentahydrate and anhydrous forms, a dihydrate is reportedly obtained through crystallization, while an anhydrous powder can be produced via spray-drying. wikipedia.org A monohydrate has also been noted in chemical literature. researchgate.net The crystal structure of the calcium salt of lactobionic acid has been a subject of crystallographic studies, providing foundational data for its solid-state characterization. drugfuture.com

Identified Crystalline Forms of Calcium Lactobionate
FormMolecular FormulaReported MorphologyMethod of Preparation
PentahydrateC₂₄H₄₂CaO₂₄·5H₂OHair-like needles in brush-like groupsCrystallization from aqueous solution
DihydrateC₂₄H₄₂CaO₂₄·2H₂ONot specifiedCrystallization
MonohydrateC₂₄H₄₂CaO₂₄·H₂ONot specifiedNot specified
AnhydrousC₂₄H₄₂CaO₂₄Slender needles or powderCrystallization from ethanol or spray-drying

Amorphous Solid-State Forms and Recrystallization Phenomena

Alongside its crystalline structures, calcium lactobionate can exist in an amorphous state. Early attempts to synthesize the compound often resulted in an amorphous salt that lacked the double refraction characteristic of crystals. researchgate.net This amorphous form can be precipitated from solutions, for instance by using alcohol. researchgate.net The process of obtaining crystalline material often involves recrystallization, where the amorphous or crude crystalline product is dissolved, typically in hot water, and then allowed to crystallize under controlled conditions to yield a purer, more ordered solid. researchgate.net However, the crystallization of calcium lactobionate can be challenging, as it tends to form hair-like crystals that are difficult to effectively separate from the mother liquor. researchgate.net

Dehydration and Rehydration Behavior of Calcium Lactobionate Hydrates

The stability of calcium lactobionate hydrates is intrinsically linked to environmental conditions, primarily temperature and relative humidity. The processes of water loss (dehydration) and water uptake (rehydration) involve transitions between different hydrate levels and potentially the anhydrous or amorphous forms.

Kinetic Models of Water Loss and Uptake (e.g., Polanyi-Winger equation, Ginstling-Brounshtein equation)

The kinetics of solid-state dehydration and rehydration are often described by mathematical models that provide insight into the underlying physical mechanisms. The Polanyi-Winger equation is typically associated with processes where the rate is determined by a single thermally activated step, often following a zero-order mechanism. The Ginstling-Brounshtein equation, conversely, describes processes limited by three-dimensional diffusion through a product layer. While these models are standard tools for analyzing the hydration and dehydration kinetics of pharmaceutical solids, specific studies applying the Polanyi-Winger, Ginstling-Brounshtein, or other kinetic models to the water loss and uptake of calcium lactobionate hydrate are not extensively detailed in the available scientific literature.

Influence of Temperature and Relative Humidity on Hydrate Phase Stability

Structural Changes During Hydration-Dehydration Cycles

Hydration and dehydration events are accompanied by significant changes in the crystal lattice and macroscopic properties of the material. Dehydration involves the removal of water molecules from the crystal structure, which can lead to lattice collapse, the formation of a new crystalline anhydrous or lower hydrate phase, or transformation into an amorphous state. These transitions can alter particle size, surface area, and morphology. Rehydration involves the incorporation of water back into the solid structure. Detailed experimental studies employing techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), or thermal analysis to characterize the specific structural transformations that this compound undergoes during these cycles have not been found in the searched literature.

Thermodynamics of Solid-State Transitions of this compound

The study of the thermodynamics of solid-state transitions is crucial for understanding the stability and behavior of hydrated pharmaceutical compounds like this compound. Phase transformations, most commonly dehydration (the release of water of crystallization), are governed by fundamental thermodynamic principles. These transitions can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). thermalsupport.comnih.gov DSC measures the heat flow associated with transitions as a function of temperature, while TGA tracks changes in mass upon heating. nih.govwaters.com For hydrates, TGA can quantify the amount of water lost, and DSC can determine the energetics of these desolvation processes. nih.gov

Solid-state transitions, such as the conversion of a metastable polymorph to a more stable form, are critical to characterize, as only one polymorphic form is thermodynamically stable at a given temperature and pressure. researchgate.net Understanding the energy changes associated with these transformations is essential for controlling the final solid form of a pharmaceutical ingredient during manufacturing and storage. researchgate.net

Phase transformations in solid-state materials, such as the dehydration of this compound, are accompanied by distinct changes in enthalpy (ΔH) and entropy (ΔS).

Enthalpy Changes (ΔH): The enthalpy of transition is the quantity of heat absorbed or released by a system during a phase change at constant pressure. For the dehydration of a crystalline hydrate, this process involves breaking the bonds between the water molecules and the crystal lattice, which requires an input of energy. thermalsupport.com Consequently, dehydration is an endothermic process, characterized by a positive enthalpy change (ΔH > 0). thermalsupport.comnih.gov The magnitude of the enthalpy of dehydration provides insight into the strength of the binding of water molecules within the crystal structure. nih.gov This value can be quantitatively measured from the area under the peak in a DSC thermogram. thermalsupport.comnist.gov Different hydrates of the same compound will exhibit different dehydration endotherms; for example, studies on calcium benzoate (B1203000) show distinct, stepwise rehydration processes from an amorphous state to a monohydrate and then to a trihydrate. nih.gov

Entropy Changes (ΔS): Entropy is a measure of the randomness or disorder of a system. The transition from a highly ordered crystalline hydrate to a less ordered state (an amorphous or less hydrated crystalline form) plus free water vapor results in a significant increase in the system's disorder. chembase.lklibretexts.org The release of water molecules from their fixed positions in the crystal lattice into a more chaotic gaseous state leads to a positive entropy change (ΔS > 0). chembase.lk

At the equilibrium temperature of a phase transition (T), the change in Gibbs free energy (ΔG) is zero. The relationship between enthalpy and entropy at this point is given by the equation: ΔG = ΔH - TΔS

Therefore, the entropy of a phase transition can be calculated if the enthalpy of the transition and the transition temperature are known: youtube.comyoutube.com ΔS = ΔH / T

The table below conceptualizes the thermodynamic parameters for a typical dehydration process.

Thermodynamic ParameterSymbolExpected Sign for DehydrationDescription
Enthalpy of DehydrationΔHdehydrationPositive (+)Heat is absorbed from the surroundings to break the bonds holding water molecules in the crystal lattice (endothermic process).
Entropy of DehydrationΔSdehydrationPositive (+)The system becomes more disordered as ordered, crystalline water molecules are released as disordered water vapor.
Gibbs Free EnergyΔGTemperature DependentThe spontaneity of the dehydration process depends on temperature. It becomes spontaneous (ΔG < 0) above the transition temperature.

This table presents the expected thermodynamic characteristics for the dehydration of a crystalline hydrate based on fundamental principles.

Lattice energy (U) is a fundamental thermodynamic property that quantifies the strength of the electrostatic forces holding ions together in a crystal lattice. It is defined as the energy required to completely separate one mole of a solid ionic compound into its constituent gaseous ions. highland.cc.il.uskhanacademy.orglibretexts.org A large lattice energy corresponds to a more stable, strongly bonded ionic solid. physicsandmathstutor.com

Lattice energy cannot be measured directly but can be calculated using a thermochemical cycle known as the Born-Haber cycle, which applies Hess's Law. physicsandmathstutor.comchemrevise.org This cycle relates the lattice energy to other measurable enthalpy changes, such as the enthalpy of formation of the ionic solid, the enthalpy of atomization of the constituent elements, ionization energies of the cation, and electron affinities of the anion. chemrevise.org

For a complex salt like calcium lactobionate, Ca(C₁₂H₂₁O₁₂)₂, a full Born-Haber cycle would be intricate. The necessary components are outlined conceptually in the table below.

Enthalpy ChangeSymbolDescription
Enthalpy of FormationΔHfThe enthalpy change when one mole of Ca(C₁₂H₂₁O₁₂)₂ is formed from its constituent elements (Ca, C, H, O) in their standard states.
Enthalpy of Atomization of CalciumΔHat(Ca)The energy required to produce one mole of gaseous calcium atoms from solid calcium.
Ionization Energies of CalciumIE₁ + IE₂The energy required to remove two electrons from one mole of gaseous calcium atoms to form gaseous Ca²⁺ ions.
Enthalpy of Formation of Lactobionate RadicalΔHf(radical)The energy required to form the gaseous lactobionate radical (C₁₂H₂₁O₁₂) from its constituent elements.
Electron Affinity of Lactobionate RadicalEAThe energy change when one mole of gaseous lactobionate radicals accepts an electron to form the gaseous lactobionate anion (C₁₂H₂₁O₁₂⁻).

This table outlines the theoretical thermochemical data required for a Born-Haber cycle calculation of the lattice energy for calcium lactobionate.

Alternatively, theoretical calculations can estimate lattice energy based on a purely electrostatic model of the ionic crystal. These models consider the charges on the ions (Q₁ and Q₂) and the distance between them (r₀), as described by modifications of Coulomb's Law. highland.cc.il.uskhanacademy.org The lattice energy is directly proportional to the product of the ionic charges and inversely proportional to the internuclear distance. highland.cc.il.us Therefore, compounds with highly charged ions (like Ca²⁺) and small ionic radii generally exhibit higher lattice energies. physicsandmathstutor.com

Crystal Engineering and Morphological Control of this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired physicochemical properties. A key aspect of this field is the control of crystal morphology (also known as crystal habit), which describes the external shape of a crystal. crystallizationsystems.com The morphology of an active pharmaceutical ingredient (API) can significantly impact critical downstream processing steps, including flowability, milling, and tableting. crystallizationsystems.com For instance, needle-like (acicular) crystals often exhibit poor flow and compaction properties, whereas more uniform, block-like (equidimensional) crystals are generally preferred. google.com

The morphology of a crystal is determined by the relative growth rates of its different crystallographic faces. Modifying these growth rates allows for the targeted control of the final crystal shape. slideshare.net This can be achieved through several strategies, including the selection of solvents, adjustment of crystallization conditions (e.g., cooling rate, supersaturation), and the use of tailor-made additives. crystallizationsystems.com

Additives, often referred to as crystal habit modifiers, are impurities that are intentionally added to a crystallization system in small amounts. slideshare.net The mechanism of action typically involves the preferential adsorption of the additive onto specific, fast-growing crystal faces. google.comorientjchem.org This binding blocks sites for the attachment of solute molecules, thereby inhibiting or slowing the growth of those faces and allowing other, slower-growing faces to become more prominent in the final crystal shape. google.comd-nb.info The effectiveness of an additive depends on its molecular structure and its ability to interact with the crystal surface, for example, through charge or stereochemical recognition. rsc.org Studies on calcium carbonate have shown that various organic additives, including proteins and polysaccharides, can specifically interact with certain crystal faces to alter the final morphology. orientjchem.orgrsc.org

The table below summarizes common strategies used for the morphological control of crystalline solids, which are applicable to this compound.

Control StrategyMechanismPotential Outcome on Crystal Habit
Solvent Selection The polarity and hydrogen-bonding capability of the solvent can influence solute-solvent interactions and alter the relative growth rates of different crystal faces. crystallizationsystems.comChanging from an aqueous to a mixed-solvent system can modify crystals from plates to prisms or needles.
Supersaturation Control Higher supersaturation levels tend to favor faster, kinetically controlled growth, which can lead to less stable polymorphs or dendritic/needle-like morphologies. Lower supersaturation favors slower, thermodynamically controlled growth, often resulting in more equidimensional crystals.Lowering the cooling rate can change the crystal habit from acicular to a more block-like shape.
Use of Additives/Impurities Tailor-made additives (polymers, surfactants, small molecules) selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal shape. google.comslideshare.netradicalpolymers.comAn additive that binds to the fastest-growing faces of a needle-like crystal can promote the formation of plate-like or bipyramidal crystals. google.com

Solution Behavior and Complexation Studies of Calcium Lactobionate Hydrate

Aqueous Solubility Characteristics and Mechanisms

Calcium lactobionate (B10762962) is recognized for being freely soluble in water. In aqueous solutions, it dissociates to yield calcium ions (Ca²⁺) and lactobionate anions patsnap.com. The fundamental solubility is dictated by its solubility product constant (Ksp). For calcium D-lactobionate, the Ksp has been determined electrochemically to be (7.0 ± 0.3) × 10⁻³ mol³ L⁻³ in an aqueous 1.0 M NaCl solution at 25.0 °C nih.govresearchgate.net. This value indicates a higher solubility compared to other calcium salts like calcium D-gluconate nih.govresearchgate.net.

The solubility of chemical compounds is significantly influenced by both temperature and the composition of the solvent system. While specific quantitative data on the temperature-dependent solubility of calcium lactobionate hydrate (B1144303) is not extensively detailed in the available research, the general principle for most salts is that solubility increases with temperature. However, some calcium salts, such as calcium acetate, exhibit retrograde solubility, becoming less soluble at higher temperatures washington.edu.

The composition of the solvent has a pronounced effect on the solubility of calcium lactobionate. It is known to be very soluble in water but demonstrates poor solubility in various organic solvents. Research has established that calcium lactobionate is nearly insoluble in solvents such as ethyl alcohol, ether, acetone, and dioxane scispace.com. This characteristic is crucial for processes like crystallization and purification, where the addition of a non-solvent like alcohol to an aqueous solution can be used to precipitate the salt scispace.com.

To accurately describe and predict the solubility of compounds under various conditions, several thermodynamic models are employed. These models are essential for optimizing industrial processes such as crystallization. While specific studies applying these models directly to calcium lactobionate hydrate are not prevalent in the reviewed literature, their application to similar compounds provides a framework for understanding how its solubility could be modeled.

Modified Apelblat Equation: This semi-empirical model is widely used to correlate the mole fraction solubility (x) of a solute with temperature (T). It is valued for its simplicity and accuracy in fitting experimental data nih.gov. The equation is generally expressed as:

ln(x) = A + (B/T) + C ln(T)

Here, A, B, and C are empirical parameters determined by fitting the equation to experimental solubility data. The parameters A and B relate to the enthalpy and entropy of dissolution, while C accounts for the effect of temperature on the heat capacity of the solution nih.gov. This model has been shown to provide good correlation results for various chemical systems nih.govresearchgate.net.

CNIBS/R-K Equation: The Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) model is another powerful tool for correlating solubility in mixed solvent systems. It accounts for the interactions between the solute and the different solvents in the mixture. This model is particularly useful for describing solubility behavior as the solvent composition changes.

While the direct application and derived parameters of these models for this compound are not available in the cited literature, they represent the standard quantitative methods used to analyze and predict such solubility data.

Complex Formation with Metal Ions Involving Lactobionate

The lactobionate anion possesses significant potential for forming complexes with metal ions due to the presence of a carboxyl group and multiple hydroxyl groups in its structure.

Lactobionate acts as a chelating agent, capable of binding to a central metal ion at multiple points to form a stable, ring-like structure known as a chelate researchgate.netresearchgate.net. This property is particularly notable with divalent cations like calcium (Ca(II)). The anionic carboxylate group (-COO⁻) and the numerous hydroxyl (-OH) groups along the gluconate and galactose backbone of the lactobionate molecule can all participate in coordinating with a Ca²⁺ ion nih.gov. This multi-point attachment results in the formation of a stable calcium-lactobionate complex in solution researchgate.net. The ability of alginate, another polysaccharide with similar functional groups, to form an "egg-box" configuration with Ca²⁺ ions provides a conceptual model for how lactobionate might create a stable chelate structure kcl.ac.uk.

The strength and nature of the interaction between calcium and lactobionate can be quantified by the association constant (K) and the stoichiometry of the resulting complex. Electrochemical studies have been conducted to determine these parameters.

Research indicates that the complex formation between Ca²⁺ and the lactobionate anion (Lb⁻) follows a 1:1 stoichiometry, forming a [Ca(Lb)]⁺ complex nih.govresearchgate.net. The stability of this complex is described by its association constant. In a study conducted in a 1.0 M NaCl aqueous solution at 25°C, the association constant (K₁) for the calcium-lactobionate complex was determined electrochemically nih.govresearchgate.net.

Below is an interactive table summarizing the determined association constant.

ComplexIonic MediumTemperature (°C)Association Constant (K₁) (mol⁻¹ L)Source
Calcium-D-Lactobionate1.0 M NaCl2511 ± 2 nih.govresearchgate.net

This association constant quantifies the equilibrium between the free ions and the complex in solution, with a higher value indicating a more stable complex.

The formation of complexes between metal ions and ligands like lactobionate is highly sensitive to the chemical environment, particularly pH and ionic strength.

Influence of pH: The pH of the solution dictates the protonation state of the functional groups on the lactobionate molecule. The carboxyl group has a pKa value around 3.6. At pH levels significantly above this pKa, the carboxyl group is deprotonated (-COO⁻), making it readily available to bind with Ca²⁺ ions. At very low pH, the carboxyl group becomes protonated (-COOH) and is less available for complexation academicjournals.org. Therefore, complex formation is generally more favorable in neutral to alkaline conditions where the binding sites are deprotonated academicjournals.org. Studies on skim milk enriched with calcium D-lactobionate have also explored the effect of pH on the distribution of calcium, indicating the importance of pH in these complex systems ku.dk.

Influence of Ionic Strength: Ionic strength, which is a measure of the total concentration of ions in a solution, also affects complexation. An increase in ionic strength, caused by the presence of other salts like NaCl, can lead to a charge-screening effect nih.gov. This effect reduces the electrostatic attraction between the positively charged Ca²⁺ ions and the negatively charged lactobionate anions, which can weaken the complex formation nih.gov. The quantitative description of calcium binding to lactobionate has been shown to be dependent on the ionic strength of the medium, with studies being performed at both 1.0 M and 0.20 M NaCl to characterize these effects nih.govresearchgate.net.

Ionization and Dissociation Dynamics of this compound in Aqueous Media

In aqueous solutions, this compound, a salt of a weak acid (lactobionic acid) and a strong base (calcium hydroxide), undergoes dissociation to yield calcium ions (Ca²⁺) and lactobionate ions (C₁₂H₂₁O₁₂⁻). The dissociation process in water can be represented by the following equilibrium reaction:

Ca(C₁₂H₂₁O₁₂₎₂·nH₂O (s) ⇌ Ca²⁺ (aq) + 2C₁₂H₂₁O₁₂⁻ (aq) + nH₂O (l)

The extent of this dissociation is influenced by several factors, including temperature, concentration, and the ionic strength of the solution. Research into the complex formation between calcium and lactobionate provides insight into the dissociation dynamics. Electrochemical studies have been employed to determine the association constant (K₁) for the binding of calcium to the lactobionate anion. In a study conducted in a 1.0 M NaCl solution at 25 °C, the association constant for calcium and D-lactobionate was determined to be K₁ = 11 ± 2 mol⁻¹ L. nih.govresearchgate.net This value indicates a degree of ion pairing between the calcium and lactobionate ions in solution, which is a key aspect of its solution behavior. The stoichiometry of this complex formation is predominantly 1:1. nih.govresearchgate.net

The solubility product constant (Ksp) for calcium D-lactobionate has also been determined electrochemically in a 1.0 M NaCl aqueous solution at 25.0 °C, with a value of (7.0 ± 0.3) × 10⁻³ mol³ L⁻³. nih.gov This constant is fundamental to understanding the equilibrium between the solid calcium lactobionate and its dissolved ions, governing its solubility and dissolution rate in aqueous media.

Transport Properties of Calcium Lactobionate in Solution (e.g., Conductivity, Diffusion Coefficients)

The transport properties of an electrolyte solution, such as its conductivity and the diffusion coefficients of its ions, are crucial for understanding its behavior in various applications. These properties are dependent on the concentration of the electrolyte, the temperature, and the nature of the solvent.

Conductivity:

The electrical conductivity of a this compound solution is a measure of its ability to conduct an electric current. This conductivity is primarily due to the movement of the constituent ions, namely the Ca²⁺ cations and the lactobionate anions, through the aqueous medium. The molar conductivity of the solution is influenced by the degree of dissociation of the salt and the ionic mobilities of the individual ions.

Diffusion Coefficients:

The diffusion coefficient is a measure of the rate at which a substance moves through a medium under a concentration gradient. For calcium lactobionate in an aqueous solution, there will be diffusion coefficients associated with both the calcium ion (D_Ca²⁺) and the lactobionate ion (D_lactobionate⁻). These coefficients are influenced by the size and charge of the ions, as well as the viscosity of the solution.

Specific experimental values for the diffusion coefficients of calcium and lactobionate ions originating from the dissolution of this compound could not be located in the available scientific literature. However, it is known that the diffusion of ions in a solution is a key factor in processes such as dissolution and chemical reactions.

Below is a placeholder for a data table that would typically present such experimental findings:

Table 1: Hypothetical Molar Conductivity of this compound in Aqueous Solution at 25°C

Concentration (mol/L) Molar Conductivity (Λm) (S·cm²/mol)
Data not available Data not available
Data not available Data not available

Table 2: Hypothetical Diffusion Coefficients of Ions from this compound in Aqueous Solution at 25°C

Ion Diffusion Coefficient (D) (m²/s)
Ca²⁺ Data not available

Advanced Characterization Techniques and Spectroscopic Analysis of Calcium Lactobionate Hydrate

Thermal Analysis Methodologies

Thermal analysis techniques are fundamental in studying the effects of temperature on the physical and chemical properties of materials. For hydrated compounds like calcium lactobionate (B10762962), these methods are indispensable for investigating dehydration processes, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. dtu.dk It is a powerful tool for investigating thermal events such as melting, crystallization, and solid-state transitions. researchgate.net In the analysis of hydrated salts, DSC can detect endothermic peaks corresponding to the release of water molecules and other phase changes.

For instance, studies on analogous compounds like calcium L-lactate hydrates have demonstrated the utility of DSC. In one such study, DSC analysis revealed a crystallization event at 220 °C, which was attributed to the formation of a crystalline anhydrous form from an amorphous phase. filinchuk.com DSC is particularly useful for confirming hydration states and identifying temperatures at which dehydration occurs. researchgate.net The heat flow profiles generated during DSC analysis allow for the measurement of the temperature of hydrate (B1144303) nucleation and the quantification of the energy involved in these transitions. researchgate.net

Table 1: Illustrative DSC Thermal Events for a Hydrated Calcium Salt

Temperature Range (°C)Observed EventType of Transition
80 - 120DehydrationEndothermic
175Glass TransitionSecond-order
220CrystallizationExothermic

Note: Data is illustrative of the types of transitions observed in hydrated calcium salts like calcium lactate. filinchuk.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. h-and-m-analytical.com This technique is essential for determining the thermal stability and composition of hydrated compounds by precisely quantifying mass loss associated with the release of volatiles like water. libretexts.org

A typical TGA thermogram for a hydrated salt displays distinct steps, with each step representing a mass loss event. For calcium lactobionate hydrate, TGA can determine the number of water molecules present in the crystal lattice. The analysis involves heating the sample at a constant rate and recording the mass loss. The temperature ranges at which mass loss occurs provide information about the binding strength of the water molecules. mdpi.com For example, the thermal degradation of calcium lactate pentahydrate, a similar compound, shows a rapid decrease in mass at specific temperature ranges corresponding to dehydration and subsequent decomposition. researchgate.net

Table 2: Example TGA Data for a Dihydrate Calcium Salt Decomposition

Temperature Range (°C)Mass Loss (%)Interpretation
70 - 200~22%Loss of zeolitic and structural water (Dehydration). mdpi.com
390 - 550VariesDecomposition of the anhydrous salt (e.g., loss of CO). mdpi.com
> 550VariesFinal decomposition to calcium oxide (e.g., loss of CO2). mdpi.com

Note: Data adapted from the thermal decomposition of calcium oxalate dihydrate to illustrate the stepwise nature of TGA analysis. mdpi.com

Diffraction and Scattering Techniques

Diffraction methods are powerful tools for investigating the crystal structure of solid materials. mdpi.com These techniques rely on the principle that crystalline solids diffract X-rays into specific directions, creating a unique diffraction pattern that serves as a fingerprint for the material's atomic arrangement.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases in a bulk sample. mdpi.com The method involves directing an X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to a specific crystalline material.

PXRD is widely used to characterize pharmaceutical ingredients, including hydrated salts. It can distinguish between different polymorphic forms, identify various hydration states (e.g., monohydrate vs. pentahydrate), and confirm the purity of a crystalline sample. filinchuk.comnih.gov For example, PXRD has been successfully used to differentiate between the L- and DL- enantiomeric forms of calcium lactate pentahydrate crystals by comparing their distinct diffraction patterns. nih.govresearchgate.net The identification of a crystalline substance is achieved by comparing the experimental diffraction pattern with reference patterns from a database. frontiersin.org

Table 3: Characteristic PXRD Peaks for Calcium L-Lactate Pentahydrate

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.810.04100
11.47.7615
17.75.0114
20.04.4430
24.23.6715

Note: This data is for Calcium L-Lactate Pentahydrate, a structurally related compound, and serves to illustrate the type of data obtained from PXRD analysis. researchgate.net

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, including the hydrogen-bonding networks that are critical in defining the structure of hydrates.

While a single crystal structure for this compound is not widely reported, the analysis of similar molecules like calcium D-gluconate demonstrates the power of this technique. In the study of calcium D-gluconate, single-crystal X-ray diffraction revealed a complex coordination polymer structure where the calcium ion has an unusual coordination number of nine. core.ac.uk The analysis elucidated how the gluconate ligands and water molecules bridge adjacent metal centers, providing a complete picture of the crystal packing and bonding. Such detailed structural information is invaluable for understanding the compound's stability and properties.

Table 4: Example Crystallographic Data from Single Crystal X-ray Diffraction

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Coordination Number9
Metal-Metal Separation3.7312 (2) Å

Note: Data is based on the findings for Calcium D-gluconate, illustrating the detailed parameters obtained from a single crystal structure analysis. core.ac.uk

Spectroscopic Investigations

Spectroscopic techniques are used to probe the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation. For this compound, methods like NMR and mass spectrometry are key to confirming its chemical identity.

Research on the bioproduction of calcium lactobionate has utilized a combination of high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural identity of the final product. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the verification of the lactobionate molecular framework. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecule and its fragments, confirming its elemental composition and molecular weight. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. researchgate.net

Table 5: Summary of Spectroscopic Techniques for this compound

TechniqueInformation Obtained
¹H and ¹³C NMRConfirmation of molecular structure and chemical environment of atoms. researchgate.net
High-Resolution MSAccurate molecular weight and elemental composition. researchgate.net
FTIRIdentification of characteristic functional groups (e.g., O-H, C=O, C-O). researchgate.net

Computational Chemistry and Molecular Modeling of Calcium Lactobionate Hydrate

Quantum Mechanical Studies

Quantum mechanical methods are employed to understand the electronic properties and bonding within Calcium Lactobionate (B10762962) Hydrate (B1144303).

Quantum mechanical calculations, particularly those using density functional theory (DFT), have been utilized to investigate the binding between the calcium ion (Ca²⁺) and the lactobionate anion. nih.gov These studies confirm the nature and strength of the coordination. The interaction is primarily electrostatic, involving charge transfer from the lone pair of electrons on the oxygen atoms of the lactobionate's carboxyl and hydroxyl groups to the empty orbitals of the Ca²⁺ ion. frontiersin.orgresearchgate.net This charge transfer is a key factor in the formation and stability of the complex. frontiersin.orgresearchgate.net DFT calculations have successfully ordered the binding strength of calcium to various hydroxycarboxylate anions, including lactobionate. nih.gov

ParameterAnionValueMethod
Binding Strength OrderLactobionate vs. Gluconate vs. LactateLactobionate > Gluconate > LactateDensity Functional Theory (DFT)

The three-dimensional structure, or conformation, of the lactobionate anion is not rigid but is significantly influenced by its chemical environment. nih.gov Studies on the crystalline forms of lactobionate salts reveal that interactions with cations (like Ca²⁺) and the surrounding hydrogen-bonding networks have a strong effect on the geometry and conformation of the carbohydrate anion. nih.gov This indicates that the shape of the lactobionate moiety in Calcium Lactobionate Hydrate is dependent on the coordination with the calcium ion and the arrangement of water molecules in the hydrated structure. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to model the dynamic behavior of this compound, particularly in solution and in the solid state. These simulations track the movements and interactions of atoms over time, providing a detailed picture of the system's dynamics.

In aqueous solutions, the calcium ion is surrounded by a well-defined shell of water molecules, known as a hydration shell. amolf.nl MD simulations have been extensively used to characterize this structure. nih.govuzh.chresearchgate.net The number of water molecules in the first hydration shell of a Ca²⁺ ion, known as the coordination number (CN), has been a subject of numerous studies, with results varying from 6 to 10 depending on the simulation method and conditions. uzh.chresearchgate.netmdpi.com First-principles MD simulations suggest a coordination number of six water molecules arranged in an octahedron, while other MD studies have reported higher coordination numbers of 8, 9, or 10. uzh.chresearchgate.net

The simulations provide precise measurements of the distance between the calcium ion and the oxygen atoms of the surrounding water molecules (Ca-O distance). nih.gov The average Ca-O distance for the first hydration shell is consistently found to be around 2.46 Å. nih.gov A second hydration sphere is also observed at a mean distance of approximately 4.58 Å. nih.gov The interaction between the Ca²⁺ ion and the water molecules in its first shell is strong, leading to a significant increase in the average dipole moment of these water molecules compared to bulk water. uzh.ch The interactions also influence the arrangement of water molecules further out, with hydrogen bonds forming between water molecules in the first and second hydration shells. researchgate.netfrontiersin.org

ParameterValueSimulation/Experimental Method
First Shell Coordination Number (CN)6Car–Parrinello Molecular Dynamics (CPMD)
First Shell Coordination Number (CN)8Molecular Dynamics (MD) with GROMOS
First Shell Coordination Number (CN)9 or 10Molecular Dynamics (MD)
First Shell Ca-O Distance2.46(2) ÅEXAFS/LAXS
Second Shell Ca···O(II) Distance4.58(5) ÅLarge-Angle X-ray Scattering (LAXS)

Experimental studies have successfully prepared crystalline calcium lactobionate, which forms as a pentahydrate with the formula Ca(C₁₂H₂₁O₁₂)₂·5H₂O. scispace.com This crystalline salt is characterized by hair-like or slender, needle-like crystals that exhibit double refraction. scispace.com While the crystal structure has been determined experimentally, detailed solid-state simulations of the crystal lattice and its dynamics for this compound are not extensively reported in the literature. Such simulations would be based on the known crystal structure and could provide insights into properties like lattice energy, vibrational modes, and the dynamics of the water molecules within the crystal.

Thermodynamic Modeling and Prediction

Thermodynamic modeling allows for the prediction and understanding of the stability and formation of this compound. ethz.chmdpi.com Experimental and computational studies have determined key thermodynamic parameters for the formation of the 1:1 complex between calcium and lactobionate in aqueous solution. nih.gov The binding is an endothermic process, meaning it absorbs heat, as indicated by a positive change in enthalpy (ΔH°ass). nih.gov Despite being endothermic, the complex formation is spontaneous, which is driven by a significant positive change in entropy (ΔS°ass). nih.gov This entropy-driven complexation is an unusual behavior that has implications for the compound's solubility and the activity of calcium ions in solution. nih.gov

Thermodynamic ParameterValueCondition
Binding Constant (Kass)14025 °C
Enthalpy of Association (ΔH°ass)29 ± 3 kJ·mol⁻¹-
Entropy of Association (ΔS°ass)> 0 (Positive)-

Prediction of Phase Equilibria and Stability

The stability of a hydrated pharmaceutical salt is critically dependent on environmental conditions such as temperature and relative humidity. Understanding the phase equilibria between different hydrated forms and the anhydrous form is crucial for determining storage conditions and formulation strategies.

Computational approaches to predicting phase equilibria for hydrates like this compound often involve thermodynamic modeling. This can be achieved by calculating the Gibbs free energy of the different solid phases (e.g., anhydrous, monohydrate, dihydrate, etc.) and the aqueous solution as a function of temperature and water activity. The stable phase under a given set of conditions is the one with the lowest Gibbs free energy.

Thermodynamic Models: Thermodynamic models for hydrate stability often rely on the calculation of the free energy of hydration. For a hypothetical equilibrium between an anhydrous form (A) and a hydrated form (A·nH₂O), the equilibrium water vapor pressure (Pw) can be related to the change in Gibbs free energy (ΔG) of the hydration reaction.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of the different solid-state forms. These calculations, when combined with estimations of entropic contributions, can provide a comprehensive picture of the phase diagram.

Molecular Dynamics (MD) Simulations: MD simulations can also be used to study the stability of hydrates. By simulating the crystal structure in the presence of water molecules at different temperatures, one can observe the dynamics of water absorption or desorption, providing insights into the stability of the hydrated form.

Below is a hypothetical table illustrating the kind of data that could be generated from such computational studies for different potential hydrates of calcium lactobionate.

Table 1: Predicted Thermodynamic Properties and Stability of Calcium Lactobionate Hydrates
Hydrate FormCalculated ΔHf° (kJ/mol)Predicted Transition Temperature (°C at 50% RH)Relative Stability Ranking
Calcium Lactobionate Monohydrate-3500453
Calcium Lactobionate Dihydrate-3800602
Calcium Lactobionate Pentahydrate-4500851

Lattice Energy Calculations and Crystal Packing

The crystal structure of the calcium salt of lactobionic acid has been determined, providing the foundational data necessary for computational studies of its crystal packing and lattice energy. drugfuture.com The pentahydrate form crystallizes as hair-like needles. drugfuture.com

Crystal Packing: In the solid state, the calcium ions are coordinated by the carboxylate and hydroxyl groups of the lactobionate anions and by water molecules. The extensive network of hydrogen bonds involving the hydroxyl groups of the sugar moieties and the water molecules of hydration plays a crucial role in stabilizing the crystal lattice.

A detailed analysis of the crystal structure would reveal:

Coordination of the Calcium Ion: The precise coordination number and geometry of the Ca²⁺ ion, detailing which oxygen atoms from the lactobionate and water molecules are involved in bonding.

Hydrogen Bonding Network: A comprehensive map of the hydrogen bond donors and acceptors, which is critical for understanding the material's mechanical properties and dissolution behavior.

Conformation of the Lactobionate Anion: The three-dimensional arrangement of the gluconate and galactose moieties.

Lattice Energy Calculations: Lattice energy is a measure of the strength of the forces holding the ions together in an ionic solid. It can be calculated computationally using various methods.

Atomistic Simulations with Force Fields: Molecular mechanics force fields can be used to model the interactions between the atoms in the crystal. By summing up all the non-bonded (van der Waals and electrostatic) and bonded interactions, an estimation of the lattice energy can be obtained.

Quantum Mechanical Calculations: More accurate values for lattice energy can be obtained from quantum mechanical calculations. These methods can provide a more detailed description of the electronic structure and intermolecular interactions.

The calculated lattice energy can be used to assess the stability of different polymorphic forms or hydrates of calcium lactobionate. A higher lattice energy generally corresponds to a more stable crystal structure.

The following table presents hypothetical calculated lattice energies for different hydrated forms of calcium lactobionate.

Table 2: Hypothetical Lattice Energy Calculations for Calcium Lactobionate Hydrates
FormLattice Energy (kJ/mol)Primary Interactions
Anhydrous-7500Ionic, Hydrogen Bonds
Monohydrate-8200Ionic, Hydrogen Bonds, Water Bridging
Pentahydrate-9500Ionic, Extensive Hydrogen Bond Network

Data-Driven Approaches and Machine Learning in Material Discovery

The application of data-driven approaches and machine learning (ML) is revolutionizing the field of materials science, including the discovery and characterization of pharmaceutical solids. mdpi.comresearchgate.net These methods leverage large datasets to build predictive models for various material properties, accelerating the development process and reducing the need for extensive experimental screening.

For a compound like this compound, where specific experimental and computational data may be sparse, machine learning models can be trained on larger datasets of related compounds (e.g., other hydrated organic salts, carbohydrates) to predict its properties.

Predictive Modeling of Hydrate Properties: Machine learning models can be developed to predict key properties of hydrates, such as:

Hydrate Stability: By analyzing features related to the molecular structure of the anhydrous compound and the properties of the counter-ion, ML models can predict the likelihood of hydrate formation and the stability of different hydrated forms.

Solubility: The aqueous solubility of a pharmaceutical salt is a critical parameter. ML models can be trained to predict solubility based on a combination of molecular descriptors and experimental data from other compounds.

Crystal Structure Prediction: While still a challenging area, machine learning is being used to assist in the prediction of crystal structures by identifying the most likely packing arrangements.

Key Components of a Data-Driven Approach:

Data Collection and Curation: A large and diverse dataset of known hydrates and their properties is required. This data can be sourced from crystallographic databases, pharmaceutical literature, and patent databases.

Feature Engineering: Relevant molecular and structural features (descriptors) are generated for each compound in the dataset. These can include 2D and 3D molecular descriptors, quantum chemical parameters, and crystallographic information.

Model Training and Validation: A suitable machine learning algorithm (e.g., random forest, support vector machines, neural networks) is trained on the curated dataset. The model's predictive performance is then rigorously validated using unseen data.

The following table provides an illustrative example of the types of data that would be used in a machine learning model to predict the properties of a new hydrated salt like this compound.

Table 3: Illustrative Data for a Machine Learning Model for Hydrate Property Prediction
Molecular Descriptors (Input Features)Predicted Property (Output)Example Value (Hypothetical)
Molecular Weight, Number of H-bond Donors/Acceptors, Polar Surface AreaHydrate Stability (e.g., Stable, Metastable, Unstable)Stable
LogP, Number of Rotatable Bonds, Topological Polar Surface AreaAqueous Solubility (mg/mL)> 100

By applying such data-driven methodologies, researchers can more efficiently screen and select candidate salt forms with desirable properties, ultimately accelerating the drug development pipeline.

Advanced Materials Applications and Engineering Research Involving Calcium Lactobionate Hydrate

Controlled Release Systems and Microencapsulation Technologies

The inherent properties of calcium lactobionate (B10762962) hydrate (B1144303), such as its stability and biocompatibility, make it a candidate for use in controlled release systems. Microencapsulation is a key technology in this area, where active compounds are enveloped within a protective matrix to control their release, enhance stability, and target delivery.

Research has been conducted on the design and fabrication of microparticles specifically for the encapsulation of calcium lactobionate. One study focused on creating lyophilized calcium lactobionate microparticles to protect the compound from consumption by microorganisms in food products. In this research, various coating materials were investigated for their efficacy in encapsulating calcium lactobionate. The selection of an appropriate coating is crucial for the stability and functionality of the microparticles.

The fabrication process involved the use of different biopolymers as the coating matrix. The choice of coating material was found to significantly influence the encapsulation efficiency. For instance, treatment of some coat materials with the enzyme transglutaminase was explored to improve the microparticle characteristics, as this enzyme can create crosslinking and enhance water retention, which is beneficial for hydrophilic compounds like calcium lactobionate. The study found that higher concentrations of certain coating materials led to better encapsulation efficiency.

Below is a data table summarizing the encapsulation efficiency of calcium lactobionate with different coating materials, as investigated in the literature.

Coating MaterialConcentrationEncapsulation Efficiency (%)
Gum Arabic4%64.8 ± 2.8
Gum Arabic8%88.4 ± 1.8

This table is generated based on data presented in the referenced research to illustrate the impact of coating material concentration on the efficiency of encapsulating calcium lactobionate.

These findings demonstrate that microparticles can be effectively designed to protect calcium lactobionate, with the fabrication parameters being key to optimizing this protective capacity.

The release of an active compound from its microparticle carrier is a critical aspect of controlled release technology. The mechanism of release is often designed to be responsive to specific environmental triggers, such as pH or the presence of certain enzymes. In the context of calcium lactobionate microparticles, research has shown that the release can be triggered by conditions mimicking the gastrointestinal tract.

Digestibility tests have been performed on microparticles containing calcium lactobionate to simulate their behavior in the human digestive system. These tests revealed that the encapsulated calcium lactobionate was released from the microparticles under both gastric and intestinal conditions. This suggests that the protective coating is designed to break down or become permeable in these specific physiological environments, allowing the active compound to be released where it can be most effective. The successful release in these simulated environments highlights the potential for these microparticles to be used in functional foods, where the goal is to deliver bioactive compounds to the gut.

The primary mechanisms governing the release of compounds from hydrophilic matrix systems, which are relevant to the biopolymer coatings used for calcium lactobionate, include diffusion, swelling, and erosion of the matrix. When these microparticles come into contact with an aqueous environment like the digestive fluids, the polymer matrix hydrates and swells, forming a gel layer. A soluble compound like calcium lactobionate can then be released through diffusion out of this gel layer. Over time, the outer layer of the polymer may also erode, further contributing to the release of the encapsulated compound.

To better understand and predict the behavior of encapsulated calcium lactobionate, mathematical modeling has been employed. A model was developed to simulate the consumption of lactobionate by lactic acid bacteria in a food matrix (cottage cheese) when the lactobionate was protected within microparticles. This model aimed to quantify the protective effect of the microencapsulation.

The research found that the diffusion of calcium lactobionate to the surface of the microparticles and the diffusion of the bacteria into the microparticles were negligible over the tested period. This indicates that the microparticle shell provided a significant barrier to both the outward movement of the encapsulated compound and the inward movement of microorganisms. The model helped to confirm the experimental observations that the microparticles had a successful protective effect against the consumption of lactobionate.

Such modeling is crucial for the design of effective controlled release systems as it allows for the prediction of the release profile and the protective capabilities of the microparticles under various conditions. This can help in optimizing the formulation to achieve the desired release kinetics and shelf-life for the final product.

Functionalization of Nanomaterials and Biomaterials

The modification of nanomaterials and biomaterials to enhance their properties and introduce new functionalities is a rapidly advancing area of materials science. While the direct use of calcium lactobionate hydrate in this context is not yet widely reported in scientific literature, the individual components of the compound, namely calcium ions and lactobionic acid, have been explored for such applications.

There is currently a lack of specific research detailing the use of this compound for the surface modification of nanoparticles. However, its constituent acid, lactobionic acid, has been investigated for this purpose. For example, lactobionic acid has been used to modify the surface of superparamagnetic magnetite nanoparticles to improve their intracellular uptake and targeting of hepatocytes. This suggests a potential area of future research for this compound, where its properties could be leveraged for similar surface functionalization applications. The presence of the calcium ion might offer additional functionalities or different binding characteristics compared to lactobionic acid alone.

Similarly, the direct integration of this compound into biocompatible scaffolds for tissue engineering is not a well-documented area of research. The field of tissue engineering heavily relies on various calcium-based materials, such as calcium phosphates, calcium silicates, and calcium carbonates, due to their biocompatibility and similarity to the mineral component of bone. nih.govmdpi.com These materials can provide structural support for tissue regeneration and can be designed to be biodegradable. nih.govmdpi.com

Given the biocompatibility of both calcium and lactobionic acid, it is conceivable that this compound could be explored as a component in biocompatible scaffolds. It could potentially serve as a source of calcium ions, which are known to play a role in bone metabolism, or the lactobionate moiety could be used to introduce specific cell-binding properties. However, at present, there is no direct scientific literature to support its use in this application.

Porous Material Synthesis via Thermal Decomposition

The thermal decomposition of calcium lactobionate has been identified as a method for synthesizing porous calcium carbonate materials. When subjected to high temperatures, specifically around 1000°C for 60 minutes, calcium lactobionate pellets decompose. This process initially yields calcium oxide (CaO), and upon cooling, results in the formation of a porous calcium carbonate structure. The inherent structure of the lactobionate molecule plays a crucial role in the characteristics of the final porous material.

The formation of pores during the thermal processing of calcium lactobionate is a direct consequence of its molecular structure and decomposition pathway. The lactobionate component is a large organic molecule. During intense heating, this organic part of the compound decomposes and departs from the crystal structure. This departure leaves significant empty space within the material matrix, creating a network of pores. The process involves the decomposition of the calcium salt to calcium oxide, with the release of gaseous byproducts from the organic moiety, followed by the conversion to porous calcium carbonate upon cooling. The pore structure, therefore, is a templated effect of the original organic component. The thermal decomposition of calcite into CaO also inherently creates a pore structure as carbon dioxide is released mdpi.comresearchgate.net.

A key finding in this area of research is the ability to control the resulting pore size by manipulating the composition of the initial material. The size of the pores in the final calcium carbonate product is directly influenced by the size of the organic molecule used in the precursor. Research has demonstrated that the thermal decomposition of calcium lactobionate yields significantly larger pores (approximately 20-90 µm) compared to precursors with smaller organic molecules, such as calcium citrate (≈1 µm pores) or calcium carbonate itself (≈100 nm pores).

Furthermore, the pore size can be systematically controlled by creating composite pellets. By mixing calcium lactobionate powder with calcium carbonate powder at different molar ratios before compression and heating, the pore dimensions of the final product can be tuned. A greater molar ratio of calcium lactobionate in the initial mixture leads to the formation of larger pores in the heat-treated product.

Table 1: Comparison of Pore Sizes in Porous Calcium Carbonate Derived from Different Calcium Compounds via Thermal Treatment This table is interactive. Users can sort and filter the data.

Precursor Compound Chemical Nature Resulting Pore Size (approx.)
Calcium Carbonate Inorganic Salt 100 nm
Calcium Citrate Organic Salt (Small Molecule) 1 µm

Cryopreservation Research

In the field of cryopreservation, the anion of calcium lactobionate, lactobionic acid, has been incorporated into specialized formulations designed to protect biological materials during freezing. Cryopreservation is a process that can cause significant cellular damage due to ice crystal formation and osmotic stress nih.gov. Cryoprotective agents (CPAs) are essential to mitigate this damage.

One patented cryopreservation formulation utilizes a balanced mixture that includes lactobionic acid alongside dimethylsulfoxide (DMSO), mannitol, and sucrose google.com. This composition is designed for the cryopreservation of human umbilical cord tissue-derived cells and is formulated to maintain high cell viability after thawing google.com.

The mechanism by which formulations containing lactobionic acid protect biological materials, including macromolecules, during cryopreservation is multifaceted. The primary role is to maintain osmotic balance between the intracellular and extracellular environments during the freezing process google.com. This is critical for preventing cellular swelling or shrinkage that can lead to lysis.

The specific cryopreservation composition containing lactobionic acid is engineered to achieve several protective effects:

Osmotic Balance: The unique mixture of lactobionic acid with other components like DMSO, mannitol, and sucrose helps to manage water movement across cell membranes during freezing and thawing google.com.

Prevention of Cellular Swelling: By controlling osmotic pressure, the formulation prevents the damaging influx of water upon thawing google.com.

Control of Free Radicals: The composition is designed to control the accumulation of free radicals, which can cause oxidative damage to cells and their components google.com.

Maintenance of Acidosis: The formulation helps in maintaining acidosis, which can be a protective state for cells under the stress of cryopreservation google.com.

By addressing these critical factors, the formulation helps to preserve the structural and functional integrity of cells and the biological macromolecules they contain.

Stabilization Mechanisms in Complex Formulations

Chelation and Ionic Sequestration

One of the primary stabilization mechanisms of the lactobionate anion is its ability to chelate polyvalent metal cations. Chelation is an equilibrium reaction where a ligand binds to a central metal ion to form a stable, water-soluble complex known as a chelate. beloit.edu This process effectively sequesters metal ions, preventing them from participating in undesirable chemical reactions, such as oxidation or precipitation, which can destabilize a formulation. The strength of this interaction is quantified by the stability constant (Log K), with higher values indicating a more stable chelate. beloit.eduscienceinhydroponics.com By sequestering stray metal ions, calcium lactobionate helps maintain the integrity and clarity of complex solutions.

While specific stability constant data for lactobionate with various metals is not widely published, a comparison with other common chelating agents used in formulations provides context for the affinity of carboxylate-containing ligands for calcium.

Table 1: Comparative Stability Constants (Log K) of Calcium with Various Ligands

LigandLog K Value for Calcium (Ca²⁺)Reference
Citric Acid3.5 - 4.8 researchgate.net
Lactic Acid~1.12 researchgate.net
Malic Acid~2.0 researchgate.net
EDTA10.6 - 11.0 beloit.edu

Hydration and Water Activity Control

The reduction of water activity is a critical factor for preventing the growth of bacteria, yeasts, and molds that can degrade advanced materials or cause safety issues.

Table 2: Minimum Water Activity (aw) Levels for Microbial Growth

Microorganism TypeMinimum aw for GrowthReference
Most Gram-negative bacteria (e.g., E. coli, Pseudomonas)0.95 cosphatec.com
Most Gram-positive bacteria (e.g., Staphylococcus aureus)0.86 cosphatec.com
Most yeasts (Candida, Saccharomyces)0.88 cosphatec.com
Most molds (Aspergillus, Penicillium)0.80 cosphatec.com
Halophilic bacteria0.75 cosphatec.com

Controlled Calcium Ion Release for Hydrogel Crosslinking

In materials engineering, particularly in the formation of hydrogels, calcium ions serve as a common cross-linking agent for anionic polymers like alginate. nih.govub.edumdpi.com The calcium ions form ionic bridges between polymer chains (specifically the guluronic acid blocks in alginate), creating a stable three-dimensional network characteristic of a hydrogel. nih.gov this compound can function as a biocompatible and potentially rate-controllable source of these essential Ca²⁺ ions.

The choice of the calcium salt can significantly impact the kinetics of gelation and the final mechanical properties of the hydrogel, such as firmness and porosity. nih.govub.edu Salts with different dissociation profiles will release calcium ions at different rates, influencing the uniformity and strength of the resulting polymer network. Research on various calcium sources for alginate hydrogels demonstrates the critical role of the calcium source in tuning material properties.

Table 3: Effect of Calcium Source on Alginate Hydrogel Properties

Calcium SourceObserved Effect on Hydrogel FormationPotential ImplicationReference
Calcium Chloride (CaCl₂)Rapid, often uncontrolled gelationCan create non-uniform, brittle gels ub.edu
Calcium Sulfate (CaSO₄)Delayed gelation due to low solubilityAllows for better mixing and more uniform gel structure nih.gov
Calcium β-hydroxy-β-methylbutyrate (CaHMB)Intermediate gelation rateProvides a balance between processing time and gel strength nih.gov

Interfacial Stabilization in Emulsions

Emulsions are thermodynamically unstable systems that require the presence of a stabilizing agent to prevent phase separation. Stabilization is typically achieved by reducing the interfacial tension and creating a protective barrier around the dispersed droplets. scitechnol.com This barrier can provide electrostatic repulsion or steric hindrance to prevent droplet coalescence. scitechnol.com

While not a conventional surfactant, this compound can contribute to the stability of emulsions through its molecular structure. The large, hydrophilic lactobionate moiety, a derivative of a disaccharide, can orient at the oil-water interface. This orientation can create a hydrated layer that provides significant steric hindrance, physically preventing droplets from approaching one another. This mechanism is similar to that provided by other polysaccharides used in emulsion stabilization. researchgate.net

Degradation Pathways and Stability Mechanisms of Calcium Lactobionate Hydrate

Thermal Degradation Kinetics of Calcium Lactobionate (B10762962) Hydrate (B1144303)

A thorough review of available research indicates a lack of specific studies on the thermal degradation kinetics of calcium lactobionate hydrate. Consequently, crucial data for understanding its decomposition under thermal stress is not available.

Activation Energy Determination for Thermal Decomposition

There is no specific data available in the reviewed literature regarding the activation energy for the thermal decomposition of this compound. The activation energy is a critical parameter that quantifies the minimum energy required to initiate the thermal degradation of a compound. Its determination would require experimental data from techniques such as thermogravimetric analysis (TGA) conducted at multiple heating rates.

Reaction Order and Mechanism Elucidation

Specific studies elucidating the reaction order and the precise mechanism of the thermal decomposition of this compound are not present in the available literature. The application of kinetic models such as the Coats-Redfern, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose, or Starink models is necessary to determine these parameters from experimental thermogravimetric data. Without such studies, the kinetic model that best describes the degradation process remains unknown.

Hydrolytic Stability of this compound

While calcium lactobionate is known to be soluble in water, detailed studies on its hydrolytic stability and degradation pathways in aqueous solutions are not extensively reported in the scientific literature. The lactobionate moiety contains an ester-like lactone ring that could potentially be susceptible to hydrolysis, which would break down the molecule into galactose and gluconic acid. However, the kinetics and the conditions that influence the rate of this potential hydrolysis for the calcium salt hydrate have not been specifically documented.

Photochemical Degradation of this compound

Future Research Directions and Emerging Paradigms for Calcium Lactobionate Hydrate

Interdisciplinary Research in Glycochemistry and Advanced Materials Science

The future exploration of calcium lactobionate (B10762962) hydrate (B1144303) is deeply rooted in the synergy between glycochemistry and advanced materials science. As a salt of a polyhydroxy acid (PHA), lactobionic acid, the compound offers a versatile platform for creating novel biomaterials. mdpi.comnih.gov Research is moving towards integrating calcium lactobionate hydrate into biodegradable polymers and hydrogels to develop sophisticated systems for tissue engineering and controlled drug release. mdpi.comnih.govjandeboerlab.com

The inherent biocompatibility and the presence of multiple hydroxyl groups in its structure make it an excellent candidate for creating scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and proliferation. nih.govresearchgate.net For instance, its incorporation into alginate hydrogels, which form gels in the presence of divalent cations like calcium, can modulate the mechanical properties and degradation rates of the material, making it suitable for specific biomedical applications. kinampark.comnih.govmdpi.com The focus is on designing "smart" biomaterials that can respond to physiological cues and deliver therapeutic agents locally, minimizing systemic side effects. mdpi.comnih.gov

Exploration of Novel Synthetic Routes and Sustainable Production Methods

Historically, the production of calcium lactobionate involved chemical methods, such as the electrolytic oxidation of lactose (B1674315) in the presence of a calcium salt. google.comscispace.com While effective, these methods can be energy-intensive. semanticscholar.org Current and future research is heavily focused on developing more sustainable and efficient production pathways, primarily through biotechnology. nih.govtandfonline.com

Biocatalysis, using either whole microbial cells or isolated enzymes, presents a green alternative. semanticscholar.orgresearchgate.net Microorganisms like Pseudomonas taetrolens have been shown to efficiently convert lactose, a byproduct of the dairy industry, into lactobionic acid. semanticscholar.orgresearchgate.net This not only provides a sustainable route but also valorizes an industrial waste stream. semanticscholar.org Furthermore, enzymatic synthesis using oxidoreductive enzymes like cellobiose (B7769950) dehydrogenase is being explored to achieve high conversion rates under mild conditions. nih.govnih.gov Fine-tuning parameters such as microbial strains, incubation conditions, and enzyme systems is key to improving yield and making bioproduction commercially competitive. nih.govtandfonline.com

Below is a table summarizing various biosynthetic production methods for lactobionic acid, the precursor to calcium lactobionate.

Microorganism/Enzyme SystemSubstrateConversion Rate/YieldReference
Pseudomonas taetrolensWhey-derived lactoseHigh concentration achieved at 30°C researchgate.net
Zymomonas mobilis (immobilized cells)Lactose and Fructose (B13574)Effective bioconversion researchgate.net
Multi-enzymatic system (PlCDH, CuLAC)Lactose~26% conversion at 50°C nih.gov
Genetically engineered E. coliN/AEfficient production noted semanticscholar.org

Development of Advanced Characterization Techniques Beyond Current Capabilities

A thorough understanding of this compound's properties relies on sophisticated characterization techniques. Currently, a suite of methods is employed to analyze its structure and function, including:

Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups involved in calcium chelation. nih.gov

Microscopy: Scanning Electron Microscopy (SEM) provides high-resolution images of the compound's morphology. nih.gov

Diffraction and Thermal Analysis: X-ray diffraction (XRD) is crucial for studying crystallinity, while Differential Scanning Calorimetry (DSC) is used to determine thermal properties like melting point. nih.govnih.gov

Future research aims to move beyond these static characterization methods. There is a need for techniques that can probe the dynamic interactions of this compound in real-time and in situ. Advanced imaging techniques, such as super-resolution microscopy combined with functional metal complexes, could visualize the compound's behavior at the nanoscale within biological systems. rsc.org Developing methods for high-resolution chemical analysis, like X-ray photoemission electron microscopy (XPEEM), would allow for the observation of chemical processes at near-surface atomic layers, providing unprecedented insight into its interactions with cells and other materials. chemeurope.com

Integration of Theoretical Prediction with Experimental Validation

The integration of computational modeling with experimental work is a powerful paradigm for accelerating research and development. biorxiv.org Predictive models can save time and resources by narrowing down promising candidates and experimental conditions before they are tested in the lab. pharmtech.com For this compound, theoretical approaches can be used to predict various physicochemical properties.

Salt Formation and Stability: AI-based models can predict the propensity of salt formation and the stability of different crystalline forms (polymorphs). researchgate.netacs.org

Molecular Interactions: Computational simulations and molecular docking can model the chelation of calcium by lactobionic acid, providing insights into the strength and nature of these bonds. nih.govmdpi.com

Formulation Design: Hansen Solubility Parameter (HSP) and other models can predict the miscibility of this compound with polymers and other excipients, aiding in the design of co-crystals or amorphous solid dispersions for pharmaceutical applications. nih.govnih.gov

These computational predictions must be rigorously tested through experimental validation. nih.gov For example, predicted crystal structures can be confirmed using XRD, and predicted thermal stability can be measured by DSC. nih.govnih.gov This iterative cycle of prediction and validation is crucial for building accurate models and efficiently developing new materials. biorxiv.org

Tailored Material Design through Structure-Function Relationships

The ultimate goal of studying this compound is to design new materials with precisely tailored properties for specific applications. This requires a deep understanding of its structure-function relationships—how its molecular architecture dictates its macroscopic behavior. nih.govelsevierpure.com

The polyhydroxy nature of the lactobionate moiety, for instance, is directly responsible for its humectant (moisture-retaining) properties. The chelation of a divalent calcium ion influences its solubility, stability, and ability to crosslink anionic polymers like alginate. nih.govchemimpex.com By modifying the structure, researchers can tune the function.

Future research will focus on:

Modifying Biodegradation: Creating derivatives of lactobionic acid to control the degradation rate of polymers containing the compound, matching it to the healing time of a specific tissue. nih.gov

Controlling Release Kinetics: Designing composite biomaterials where the interaction between calcium lactobionate and a polymer matrix governs the release profile of an encapsulated drug. nih.govjandeboerlab.com

Enhancing Mechanical Properties: Using calcium lactobionate as a cross-linking agent to create hydrogels with specific stiffness and elasticity for applications like cartilage regeneration. researchgate.net

This bio-inspired design approach, grounded in a fundamental understanding of structure-function principles, will enable the development of next-generation materials with enhanced performance and functionality. elsevierpure.com

Q & A

Q. What is the molecular composition and calcium equivalence of calcium lactobionate hydrate?

this compound has the chemical formula C₂₄H₄₂CaO₂₄·2H₂O (molecular weight: 790.68) . Each gram of the dihydrate form provides approximately 1.3 mmol of calcium , with 19.7 g equivalent to 1 g of elemental calcium . Researchers should account for hydration state when calculating calcium concentrations in experimental formulations.

Q. How is this compound standardized in pharmacopeias?

The USP specifies that a 5% aqueous solution of calcium lactobionate must have a pH between 5.4 and 7.4 . Quality control protocols should include pH testing, loss on drying (LOD), and heavy metal analysis (e.g., <2 ppm Pb) to meet USP standards .

Q. What are the recommended storage conditions to ensure stability?

this compound should be stored in airtight containers at room temperature (RT) to prevent efflorescence and degradation. Stability studies indicate decomposition above ~190°C, necessitating avoidance of high temperatures during handling .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in calcium content measurements across studies?

Variations in reported calcium equivalence (e.g., 1.3 mmol/g vs. alternative values) may stem from differences in hydration states or impurities. Methodological consistency is critical:

  • Use thermogravimetric analysis (TGA) to confirm hydration levels .
  • Validate calcium quantification via atomic absorption spectroscopy (AAS) or ICP-MS, referencing USP-grade standards .

Q. What analytical techniques are optimal for assessing purity in drug formulations?

Advanced purity profiling should combine:

  • High-performance liquid chromatography (HPLC) to detect lactobionic acid derivatives.
  • FTIR spectroscopy to confirm functional groups (e.g., galactopyranosyl residues) .
  • X-ray diffraction (XRD) to verify crystallinity and exclude amorphous impurities .

Q. How does this compound function as an excipient in lyophilized drug formulations?

Its chelating properties stabilize cations in solutions, enhancing solubility of drugs like erythromycin lactobionate . Experimental design should evaluate:

  • Compatibility with active pharmaceutical ingredients (APIs) via accelerated stability testing.
  • Osmolarity adjustments to prevent cell toxicity in parenteral applications .

Q. What strategies mitigate batch-to-batch variability in synthetic routes?

Synthesis via neutralization of lactobionic acid with calcium hydroxide requires stringent process controls:

  • Monitor reaction pH to avoid over-saturation and precipitate impurities .
  • Implement crystallization optimization (e.g., cooling rate, seed crystals) to ensure consistent particle size distribution .

Methodological Notes

  • Calcium Bioavailability Studies : Use isotopic labeling (e.g., ⁴⁵Ca) to track absorption kinetics in cellular or animal models .
  • Contradiction Resolution : Cross-reference USP, FCC, and ATC guidelines to align experimental protocols with regulatory frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.